1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

Descripción general

Descripción

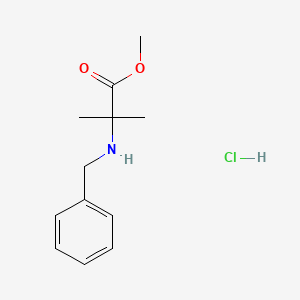

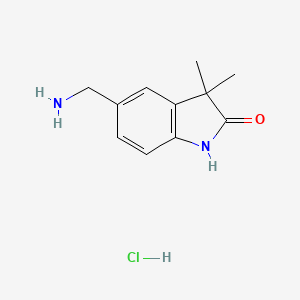

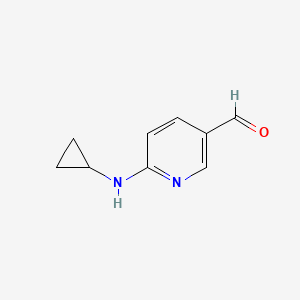

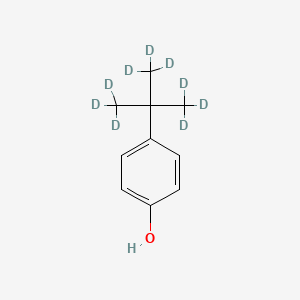

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H9BrClN . It has a molecular weight of 270.55 .

Synthesis Analysis

The synthesis of cyclobutanes, such as 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile, can be achieved through various methods. One approach involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides . Another method involves the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile include a molecular weight of 270.55 . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile: is utilized in medicinal chemistry for the synthesis of pharmaceutical compounds. Its unique structure allows it to act as a building block for creating molecules with potential therapeutic effects. For instance, it can be used to develop new classes of drugs that target specific receptors or enzymes within the body .

Agriculture

In the field of agriculture, this compound may serve as a precursor for the synthesis of agrochemicals. Its bromine and chlorine substituents could be useful in creating pesticides or herbicides that require halogenated aromatics for their activity. Research into its efficacy and safety in this application is ongoing .

Materials Science

The compound’s robust cyclobutane ring makes it a candidate for materials science applications, particularly in the development of novel polymers. Its ability to undergo various chemical reactions can lead to the creation of polymers with unique properties, such as increased durability or resistance to environmental stressors .

Environmental Science

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile: may also have applications in environmental science. It could be used to study the degradation of halogenated compounds in the environment or to develop methods for the remediation of soil and water contaminated with similar organic pollutants .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses. It helps in the calibration of instruments and the quantification of similar compounds in various samples, ensuring accuracy and precision in analytical measurements .

Biochemistry

Lastly, in biochemistry, the compound’s structure could be of interest in the study of enzyme-substrate interactions. Its halogenated phenyl group might mimic certain natural substrates or inhibitors, providing insights into enzyme mechanisms or pathways .

Propiedades

IUPAC Name |

1-(4-bromo-3-chlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQOWPZGCLVUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.